![molecular formula C14H11Cl2NO3 B563675 2-[6-(2,6-dichloro-4-hydroxyanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetic acid CAS No. 1189656-64-1](/img/structure/B563675.png)

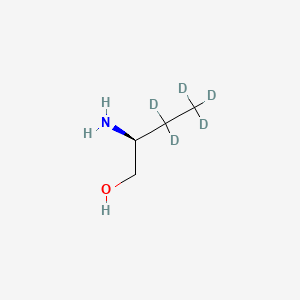

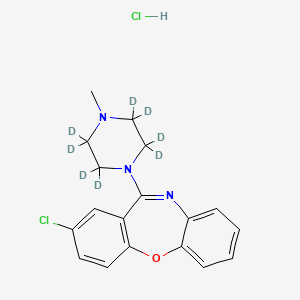

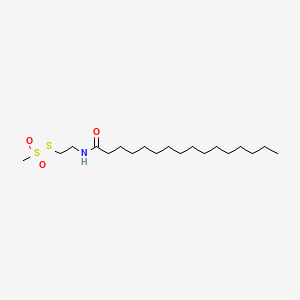

2-[6-(2,6-dichloro-4-hydroxyanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetic acid

Overview

Description

Synthesis Analysis

The synthesis of this compound involves hydrolysis of the chloropyridazine accompanied by partial acetylation of the aniline. This necessitates a hydrolysis step prior to reductive amination of glyoxylic acid mediated by commercially available resin-based MP-cyanoborohydride in the presence of acetic acid .Molecular Structure Analysis

The molecular formula of this compound is C14H11Cl2NO3. It is related to the compound “2,6-Bis (Chloranyl)-4- [ (4-Hydroxyphenyl)amino]phenol” which has a molecular formula of C12H9Cl2NO2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include hydrolysis, acetylation, and reductive amination .Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “2,6-Bis (Chloranyl)-4- [ (4-Hydroxyphenyl)amino]phenol”, include a molecular weight of 270.11 g/mol, XLogP3 of 4.2, hydrogen bond donor count of 3, hydrogen bond acceptor count of 3, rotatable bond count of 2, and a topological polar surface area of 52.5 Ų .Scientific Research Applications

Pharmacokinetics and Metabolism

4’-Hydroxy Diclofenac-13C6 is an active metabolite of diclofenac, formed by the cytochrome P450 (CYP) isoform CYP2C9 in human liver microsomes. It’s used in pharmacokinetic studies to understand the metabolic pathways and elimination of diclofenac in the body .

Anti-inflammatory Research

This compound inhibits COX activity and reduces prostaglandin E2 production in isolated human rheumatoid synovial cells, making it valuable for research into anti-inflammatory drugs .

Analytical Reference Standard

It serves as a stable-labeled internal standard for isotope dilution methods by GC/MS or LC/MS, aiding in pharmaceutical research, urine drug testing, pain prescription monitoring, or forensic analysis .

Protein Adduct Formation Studies

Research suggests that 4’-Hydroxy Diclofenac-13C6 can form adducts with proteins, which is significant for studying drug-protein interactions and their implications .

Antibacterial Activity Investigation

It’s thought that Diclofenac inhibits bacterial DNA synthesis in both gram-positive and gram-negative bacteria. This derivative could be used to study this antibacterial activity further .

HPLC Method Development

Studies suggest that this compound can be determined from solution by isocratic HPLC, which is crucial for developing analytical methods for drug monitoring .

For further detailed information on each application, additional searches or access to specialized databases may be required.

Cayman Chemical - 4-hydroxy Diclofenac Sigma-Aldrich - 4-Hydroxydiclofenac-13C6 Santa Cruz Biotechnology - 4′-Hydroxy Diclofenac-13C6

Mechanism of Action

Target of Action

The primary target of 4’-Hydroxy Diclofenac-13C6, an orally active metabolite of Diclofenac , is the enzyme Cytochrome P450 2C9 (CYP2C9) . This enzyme plays a crucial role in the metabolism of various substances, including drugs, and is involved in the oxidation of both small organic molecules and lipids .

Mode of Action

4’-Hydroxy Diclofenac-13C6 interacts with its target, CYP2C9, resulting in the metabolism of Diclofenac . This interaction leads to the production of 4’-Hydroxy Diclofenac, which exhibits anti-inflammatory and analgesic properties .

Biochemical Pathways

The compound affects the prostaglandin synthesis pathway . By inhibiting the action of cyclo-oxygenase, it blocks the production of prostaglandins in response to injury . Prostaglandins are lipid compounds that play key roles in inflammation and pain signaling .

Pharmacokinetics

The pharmacokinetics of 4’-Hydroxy Diclofenac-13C6 involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized by CYP2C9 in the liver, leading to the formation of 4’-Hydroxy Diclofenac

Result of Action

The action of 4’-Hydroxy Diclofenac-13C6 results in the reduction of inflammation and pain . This is achieved through the inhibition of prostaglandin production, which subsequently reduces inflammation and pain signaling .

properties

IUPAC Name |

2-[6-(2,6-dichloro-4-hydroxyanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20)/i1+1,2+1,3+1,4+1,8+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVXVPRLBMWZLG-OLWCKNASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1Cl)N[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2CC(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675924 | |

| Record name | [2-(2,6-Dichloro-4-hydroxyanilino)(~13~C_6_)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189656-64-1 | |

| Record name | [2-(2,6-Dichloro-4-hydroxyanilino)(~13~C_6_)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol](/img/structure/B563595.png)